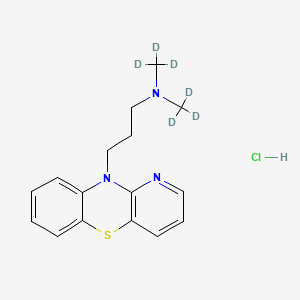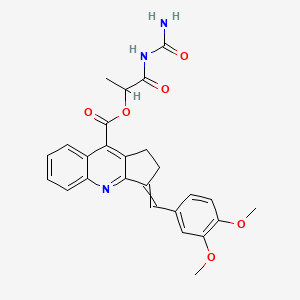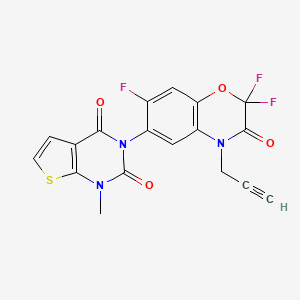
Ppo-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ppo-IN-1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.
Preparation Methods
The preparation of Ppo-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, combined with polyethylene glycol (PEG) and Tween 80 to achieve the desired formulation . The precise reaction conditions and industrial production methods may vary, but typically involve careful control of temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Ppo-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce corresponding alcohols or amines.
Scientific Research Applications
Ppo-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying enzyme inhibition and reaction mechanisms. In biology, it serves as a tool for investigating cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease processes. Additionally, it has industrial applications in the synthesis of various chemical products and materials .
Mechanism of Action
The mechanism of action of Ppo-IN-1 involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, this compound inhibits their activity, thereby affecting the biochemical pathways in which these enzymes are involved. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway targeted .
Comparison with Similar Compounds
Ppo-IN-1 can be compared with other similar compounds, such as polyphenol oxidase inhibitors. These compounds share some common features, such as their ability to inhibit enzyme activity, but differ in their specific molecular structures and mechanisms of action. For example, polyphenol oxidase inhibitors may target different enzymes or pathways compared to this compound, highlighting the uniqueness of each compound .
Properties
Molecular Formula |
C18H10F3N3O4S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-methyl-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H10F3N3O4S/c1-3-5-23-12-8-11(10(19)7-13(12)28-18(20,21)16(23)26)24-14(25)9-4-6-29-15(9)22(2)17(24)27/h1,4,6-8H,5H2,2H3 |
InChI Key |
YBQMTISWEXINLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CS2)C(=O)N(C1=O)C3=CC4=C(C=C3F)OC(C(=O)N4CC#C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)

![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)

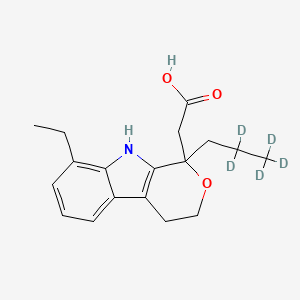
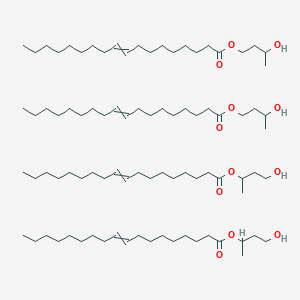
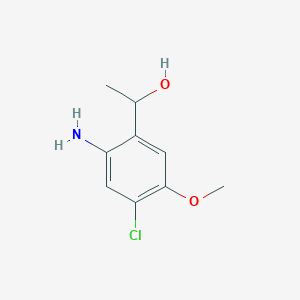
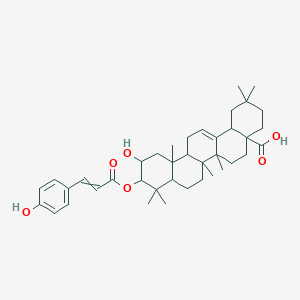
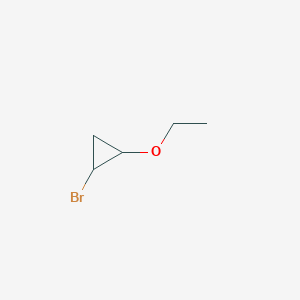
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
